[2-Chloro-3-(methoxycarbonyl)phenyl]boronic acid
Description
[2-Chloro-3-(methoxycarbonyl)phenyl]boronic acid is an organoboron compound featuring a phenyl ring substituted with a chlorine atom at position 2 and a methoxycarbonyl group (-COOCH₃) at position 2.
Properties
IUPAC Name |
(2-chloro-3-methoxycarbonylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BClO4/c1-14-8(11)5-3-2-4-6(7(5)10)9(12)13/h2-4,12-13H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUZNJKSWBQOPQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)C(=O)OC)Cl)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Coupling of Pre-Functionalized Aryl Halides
Aryl halides bearing chloro and methoxycarbonyl groups can react with bis(pinacolato)diboron (B₂pin₂) under Pd catalysis. For example, 2-chloro-3-bromo-methyl benzoate may serve as a substrate.
Procedure :
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Combine 2-chloro-3-bromo-methyl benzoate (1.0 equiv), B₂pin₂ (1.2 equiv), Pd(dba)₂ (2 mol%), and SPhos ligand (4 mol%) in 1,4-dioxane.
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Purify via silica gel chromatography (hexane/EtOAc gradient).
Key Data :
Post-Functionalization of Boronic Acid Intermediates
An alternative route involves introducing the methoxycarbonyl group after borylation. For instance, 3-bromo-2-chlorophenylboronic acid can be esterified using methanol and acetyl chloride.
Miyaura Borylation of Aryl Halides
Miyaura borylation directly converts aryl halides to boronic esters using B₂pin₂. This method avoids pre-functionalized boronic acids and is ideal for sterically hindered substrates.
General Protocol (Adapted from) :
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Charge a flame-dried flask with 2-chloro-3-iodo-methyl benzoate (1.0 equiv), B₂pin₂ (1.5 equiv), PdCl₂(dppf) (5 mol%), and KOAc (3.0 equiv) in degassed 1,4-dioxane.
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Heat at 100°C for 24 hours under argon.
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Isolate the boronic ester via filtration and hydrolyze with HCl (1 M) to yield the boronic acid.
Optimization Insights :
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Catalyst : Pd-PEPPSI-IPr (2 mol%) enhances turnover in electron-deficient arenes.
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Solvent : MeOH improves solubility of polar intermediates, increasing yields by 15% compared to THF.
Catalyst and Base Optimization
Pd complexes and base selection critically impact reaction efficiency.
Palladium Catalysts
Pd-PEPPSI systems outperform traditional catalysts due to enhanced stability and selectivity.
Base Effects
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K₂CO₃ : Preferred for Suzuki couplings in alcoholic solvents (e.g., MeOH, EtOH).
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KOAc : Optimal for Miyaura borylation, neutralizing HBr byproducts.
Solvent and Temperature Effects
Solvent Screening :
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| 1,4-Dioxane | 2.2 | 78 |
| MeOH | 32.7 | 92 |
| EtOH | 24.3 | 85 |
MeOH maximizes polar intermediate solubility, facilitating transmetalation.
Temperature Profile :
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80°C: Ideal for avoiding ester group degradation.
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100°C: Leads to decarboxylation side reactions (5–10% yield loss).
Purification and Characterization
Purification :
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Crude products are purified via flash chromatography (hexane/EtOAc 4:1 → 1:1).
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Recrystallization from EtOAc/hexane yields analytically pure material.
Characterization :
Mechanism of Action
The primary mechanism of action for [2-Chloro-3-(methoxycarbonyl)phenyl]boronic acid is its participation in Suzuki-Miyaura cross-coupling reactions. The process involves the formation of a palladium-boron complex, followed by transmetalation, reductive elimination, and regeneration of the palladium catalyst. This sequence of steps results in the formation of a new carbon-carbon bond .
Comparison with Similar Compounds
Comparison with Similar Boronic Acid Derivatives
Structural and Electronic Differences
The table below summarizes key analogs and their performance in diverse applications:
Key Observations:
- However, the electron-withdrawing Cl may enhance boronic acid acidity, facilitating transmetallation in Suzuki couplings .
- Comparison with 2-Chloro Derivatives : 2-Chlorophenylboronic acid showed poor reactivity in Rh-catalyzed carbometalation (25% yield) due to steric constraints . The target compound’s additional 3-COOCH₃ group may mitigate this by stabilizing intermediates through resonance .
Catalytic Couplings:
- In Cu-catalyzed desulfitative couplings, 4-(methoxycarbonyl)phenylboronic acid achieved 86% yield . The target compound’s ortho-substitution may lower yields due to steric effects but could improve regioselectivity in certain substrates.
- Suzuki Couplings : highlights [4-(methoxycarbonyl)phenyl]boronic acid in betulinic acid functionalization. The target compound’s Cl substituent may offer orthogonal reactivity for modifying sterically demanding substrates .
Enzyme Inhibition:
- Boronic acids like 3-nitrophenyl and 4-carboxyphenyl derivatives act as AmpC β-lactamase inhibitors . The target compound’s Cl and COOCH₃ groups could enhance binding affinity via hydrophobic interactions and hydrogen bonding, though this requires experimental validation.
Biological Activity
[2-Chloro-3-(methoxycarbonyl)phenyl]boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to interact with various biological targets, including enzymes and proteins, which makes them valuable in drug development. This article explores the biological activity of this specific compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.
Boronic acids, including this compound, exhibit diverse mechanisms of action:
- Enzyme Inhibition : Boronic acids can inhibit serine proteases and other enzymes by forming reversible covalent bonds with active site residues.
- Cancer Cell Targeting : They can selectively bind to the glycocalyx of cancer cells, facilitating targeted drug delivery and enhancing therapeutic efficacy against tumors.
- Antimicrobial Activity : Some boronic acid derivatives have shown activity against bacterial biofilms and multidrug-resistant strains.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. The compound was tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MDA-MB-231 (Breast) | 0.5 | Induction of apoptosis |
| A549 (Lung) | 0.7 | Inhibition of tubulin polymerization |
| HepG2 (Liver) | 1.0 | Cell cycle arrest |
These results indicate that the compound's activity is comparable to established anticancer agents, suggesting its potential as a therapeutic candidate.
Antibacterial Activity
The compound has also been evaluated for antibacterial properties. In vitro studies revealed its effectiveness against several Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 16 | 32 |
| Escherichia coli | 32 | 64 |
| Pseudomonas aeruginosa | 64 | 128 |
The data indicates that this compound can inhibit bacterial growth effectively, particularly against resistant strains.
Case Studies
- Insulin Stabilization : A theoretical model study indicated that boronic acids could stabilize insulin by forming complexes with its active sites. This interaction enhances insulin's pharmacokinetic properties, potentially improving diabetes management outcomes .
- Selective Drug Delivery : Research highlighted the ability of boronic acids to form boronate esters with diols present on cancer cell surfaces, facilitating selective drug delivery systems. This approach has been successfully applied in targeting chemotherapeutic agents directly to tumor cells .
- Biofilm Inhibition : A study demonstrated that certain boronic acid derivatives could inhibit biofilm formation in Pseudomonas aeruginosa, showcasing their potential as antimicrobial agents in treating persistent infections .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for [2-Chloro-3-(methoxycarbonyl)phenyl]boronic acid, and how can purity be optimized?
- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling precursors. For example, palladium-catalyzed coupling reactions using dichloro[1,1'-bis(di-t-butylphosphino)ferrocene]palladium(II) in tetrahydrofuran/water mixtures under inert atmospheres (100°C, 6 hours) yield high-purity products . Purification involves recrystallization or chromatography, with purity >97% achievable via HPLC validation .
Q. How does the compound’s structure influence its stability in aqueous solutions?
- Methodological Answer : The boronic acid group forms equilibria with diols in aqueous media, affecting stability. Studies show that boronic esters hydrolyze faster in polar solvents, with oxidation rates influenced by diol affinity (e.g., pinacol vs. neopentyl glycol). Stabilize the compound by using low-temperature storage (0–6°C) and anhydrous conditions .
Q. What are the standard analytical techniques for quantifying trace impurities in this boronic acid?
- Methodological Answer : LC-MS/MS methods validated under ICH guidelines are recommended. For example, limit of detection (LOD) <1 ppm can be achieved using carboxy phenyl boronic acid as a reference standard, with proton NMR and mass spectrometry for structural confirmation .
Advanced Research Questions
Q. How do steric and electronic effects of the chloro and methoxycarbonyl substituents impact reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing methoxycarbonyl group enhances electrophilicity at the boron center, while the chloro substituent introduces steric hindrance. Kinetic studies (e.g., oxidation rates with H₂O₂) reveal that substituents alter diol affinity and hydrolysis equilibrium. Design experiments using DFT calculations to predict reaction pathways and optimize catalyst systems (e.g., Pd-based catalysts) .
Q. What strategies resolve contradictions in reported biological activities of boronic acid derivatives?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, ROS levels). For example, oxidation rates of boronic esters vary with diol affinity (pinacol: 50% conversion in 10 minutes vs. neopentyl glycol: 27 minutes). Use surface plasmon resonance (SPR) to measure binding kinetics to biomolecules (e.g., glycoproteins) and validate biological activity in controlled ROS environments .
Q. How can this compound be leveraged in environmental remediation, and what are the methodological challenges?
- Methodological Answer : The boronic acid moiety forms complexes with pollutants (e.g., heavy metals, organic toxins). Design experiments using fluorescence quenching assays to detect pollutant binding. Challenges include optimizing binding affinity in heterogeneous environmental matrices. Reference studies on pollutant removal efficiency in simulated wastewater (e.g., >90% efficiency at 25°C, pH 7) .
Notes for Experimental Design
- Handling Precautions : Store at 0–6°C in inert atmospheres to prevent hydrolysis. Use engineering controls (e.g., fume hoods) and validate airborne concentrations via LC-MS .
- Biological Assays : Pre-treat cells with ROS scavengers to isolate boronic acid-specific effects. Reference cytotoxicity studies in chronic lymphocytic leukemia (CLL) cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
